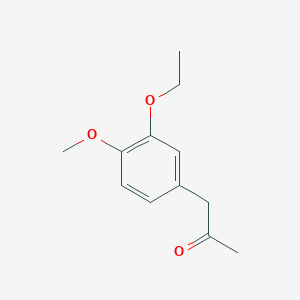
N'-Methylpyrimidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylpyrimidine-2-carbohydrazide: is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’-Methylpyrimidine-2-carbohydrazide typically begins with pyrimidine-2-carboxylic acid.
Methylation: The carboxylic acid group is first converted to a methyl ester using methanol and an acid catalyst.
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
N-Methylation: Finally, the carbohydrazide is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield N’-Methylpyrimidine-2-carbohydrazide.
Industrial Production Methods: Industrial production methods for N’-Methylpyrimidine-2-carbohydrazide involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-Methylpyrimidine-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of N’-Methylpyrimidine-2-carbohydrazide.
Reduction: Various hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in DNA and RNA interactions.
Medicine:
- Explored for its potential as an anti-inflammatory and anti-cancer agent.
- Used in the development of new pharmaceuticals targeting various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of N’-Methylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
Comparison with Similar Compounds
Pyrimidine-2-carbohydrazide: Lacks the N-methyl group, which may affect its biological activity.
N’-Ethylpyrimidine-2-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
Pyrimidine-2-carboxamide: Contains an amide group instead of a hydrazide group, resulting in different reactivity.
Uniqueness: N’-Methylpyrimidine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N'-methylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11) |
InChI Key |
VAGFDTHEEJDXCM-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)

![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)






![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
